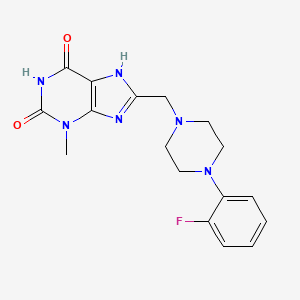

8-((4-(2-Fluorphenyl)piperazin-1-yl)methyl)-3-methyl-1H-purin-2,6(3H,7H)-dion

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

8-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-3-methyl-7H-purine-2,6-dione is a synthetic compound that belongs to the class of purine derivatives. This compound is notable for its potential pharmacological applications, particularly in the field of medicinal chemistry. Its structure includes a purine core, which is a common scaffold in many biologically active molecules, and a piperazine moiety substituted with a fluorophenyl group, which can enhance its interaction with biological targets.

Wissenschaftliche Forschungsanwendungen

8-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-3-methyl-7H-purine-2,6-dione has several scientific research applications:

-

Medicinal Chemistry: : It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its ability to interact with neurotransmitter receptors.

-

Biological Research: : The compound is used in studies investigating the role of purine derivatives in cellular signaling and metabolism.

-

Pharmacology: : It serves as a lead compound in the development of new drugs targeting specific receptors or enzymes.

-

Industrial Applications: : Its unique chemical structure makes it a candidate for the development of new materials with specific properties, such as enhanced stability or reactivity.

Wirkmechanismus

Target of Action

The primary target of the compound 8-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is involved in the G1-S phase transition and is essential for the initiation of DNA replication .

Mode of Action

The compound acts as an inhibitor of CDK2 . It binds to the active site of the enzyme, preventing it from phosphorylating its substrates. This inhibits the progression of the cell cycle from the G1 phase to the S phase . The inhibition of CDK2 can lead to cell cycle arrest, thereby preventing the proliferation of cancer cells .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle regulation pathway . CDK2 is a key player in the cell cycle, and its inhibition disrupts the normal progression of the cell cycle. This can lead to cell cycle arrest in the G1 phase, preventing DNA replication and cell division . The compound’s action on CDK2 can also induce apoptosis, or programmed cell death, in cancer cells .

Pharmacokinetics

The compound’s potent inhibitory activity against cdk2 suggests that it may have good bioavailability .

Result of Action

The compound’s action results in significant cytotoxic activities against various cancer cell lines . It has been shown to inhibit the growth of MCF-7 and HCT-116 cells with IC50 values in the nanomolar range . The compound also induces alterations in cell cycle progression and apoptosis in HCT cells .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-3-methyl-7H-purine-2,6-dione typically involves multiple steps:

-

Formation of the Purine Core: : The purine core can be synthesized through the condensation of appropriate amines and aldehydes, followed by cyclization reactions. For instance, starting from 2,6-dichloropurine, a series of nucleophilic substitutions can introduce the necessary functional groups.

-

Introduction of the Piperazine Moiety: : The piperazine ring is introduced via nucleophilic substitution reactions. The 2-fluorophenyl group is attached to the piperazine ring through a substitution reaction, often using a halogenated precursor like 2-fluorobenzyl chloride.

-

Coupling Reactions: : The final step involves coupling the substituted piperazine with the purine core. This can be achieved through a variety of coupling reactions, such as reductive amination or using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and the use of hazardous reagents.

Analyse Chemischer Reaktionen

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the piperazine ring, which can be catalyzed by oxidizing agents like hydrogen peroxide or peracids.

-

Reduction: : Reduction reactions can occur at the purine core, especially if there are reducible functional groups present. Common reducing agents include sodium borohydride or lithium aluminum hydride.

-

Substitution: : The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, peracids.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Coupling Reagents: EDCI, DCC (dicyclohexylcarbodiimide).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperazine ring can lead to the formation of N-oxides, while substitution reactions on the fluorophenyl group can introduce various functional groups, enhancing the compound’s biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

8-[[4-(2-chlorophenyl)piperazin-1-yl]methyl]-3-methyl-7H-purine-2,6-dione: Similar structure but with a chlorine atom instead of fluorine.

8-[[4-(2-bromophenyl)piperazin-1-yl]methyl]-3-methyl-7H-purine-2,6-dione: Similar structure but with a bromine atom instead of fluorine.

8-[[4-(2-methylphenyl)piperazin-1-yl]methyl]-3-methyl-7H-purine-2,6-dione: Similar structure but with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorophenyl group in 8-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-3-methyl-7H-purine-2,6-dione is unique as it can significantly influence the compound’s electronic properties and its interaction with biological targets. Fluorine atoms can enhance the lipophilicity and metabolic stability of the compound, making it more effective in its intended applications.

This detailed overview provides a comprehensive understanding of 8-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-3-methyl-7H-purine-2,6-dione, covering its synthesis, reactions, applications, and unique characteristics

Biologische Aktivität

The compound 8-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-3-methyl-7H-purine-2,6-dione is a purine derivative that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H22FN7O3. Its structure features a purine base modified with a piperazine moiety, which is known to influence its interaction with various biological targets.

Research indicates that this compound may interact with multiple biological pathways:

- Serotonin Receptors : The piperazine component is known to enhance binding affinity to serotonin receptors, which could mediate anxiolytic and antidepressant effects.

- Dopamine Receptors : The fluorophenyl group may enhance selectivity towards dopamine receptor subtypes, potentially impacting conditions like schizophrenia or Parkinson's disease.

- Poly(ADP-ribose) Polymerase (PARP) Inhibition : Preliminary studies suggest that derivatives of this compound may inhibit PARP activity, which is crucial in DNA repair mechanisms and cancer cell proliferation.

Biological Activity Data

The following table summarizes key findings related to the biological activity of 8-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-3-methyl-7H-purine-2,6-dione:

Case Studies

- Antitumor Activity : In a study involving BRCA1 mutant breast cancer models, the compound demonstrated significant antitumor efficacy when administered orally, either alone or in combination with standard chemotherapeutics like cisplatin and temozolomide. This suggests potential utility in targeted cancer therapies.

- Behavioral Studies : Animal models treated with this compound exhibited reduced anxiety-like behaviors in elevated plus maze tests, indicating its potential as an anxiolytic agent.

Pharmacokinetics

The pharmacokinetic profile of 8-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-3-methyl-7H-purine-2,6-dione has shown favorable absorption and distribution characteristics. Studies indicate good oral bioavailability and a half-life conducive to sustained therapeutic action.

Eigenschaften

IUPAC Name |

8-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-3-methyl-7H-purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN6O2/c1-22-15-14(16(25)21-17(22)26)19-13(20-15)10-23-6-8-24(9-7-23)12-5-3-2-4-11(12)18/h2-5H,6-10H2,1H3,(H,19,20)(H,21,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMFKASODCUHUQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)NC(=N2)CN3CCN(CC3)C4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.